2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide
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Description
Synthesis Analysis
The synthesis of such compounds often involves various substitution reactions on a thiophene ring . These reactions can be electrophilic, nucleophilic, or radical in nature . The exact synthesis process for this specific compound is not available in the retrieved data.Chemical Reactions Analysis
Thiophene, a key component in this compound, is known to undergo various types of substitution reactions . These include electrophilic substitution reactions, which have been known for as long as thiophene itself, and nucleophilic and radical reactions, which were developed later . The exact chemical reactions involving this specific compound are not available in the retrieved data.Scientific Research Applications
Thrombin Inhibition
2-(2-Chloro-6-fluorophenyl)acetamides exhibit significant potential as thrombin inhibitors, which is critical for developing anticoagulant therapies. These compounds, specifically those with 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, have demonstrated potent thrombin inhibition, showing Ki values in the range of 0.9-33.9 nM. This indicates their effectiveness in preventing blood clots, an essential aspect of cardiovascular disease management (Lee et al., 2007).
Antimicrobial Activity
Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds were tested against Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi (Aspergillus niger and Candida albicans), showcasing their potential in combating microbial infections (Badiger et al., 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
The compounds derived from benzothiazolinone acetamide analogs have been explored for their photovoltaic efficiency and ligand-protein interaction capabilities. Studies have shown these compounds to exhibit good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have identified specific compounds with high binding affinity to cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
Anti-inflammatory Activity
Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity. This indicates their potential for development into new anti-inflammatory agents (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19(12-4-5-12)9-11-6-7-21-10-11/h1-3,6-7,10,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKLLZUOAEGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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